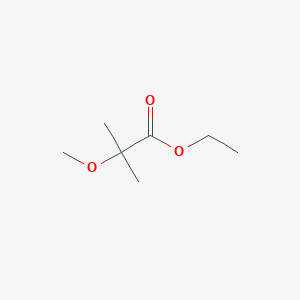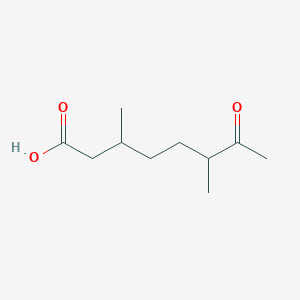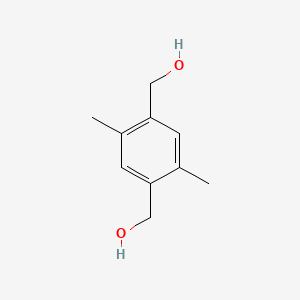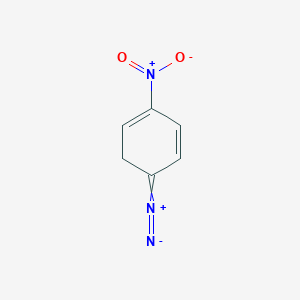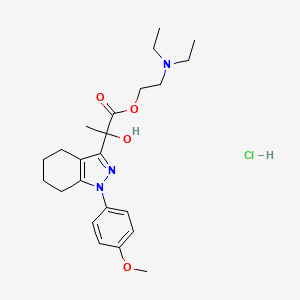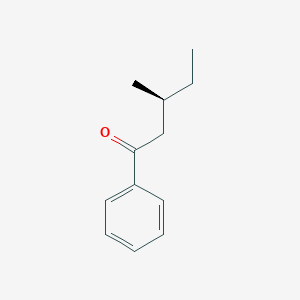![molecular formula C9H17N B14717742 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane CAS No. 18715-80-5](/img/structure/B14717742.png)
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane is a bicyclic amine with a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to NaH-mediated intramolecular cyclization to form the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amines.
Substitution: Electrophilic substitution reactions, such as sulfenylation and selenenylation, are common.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfur or selenium reagents in the presence of a base.
Major Products:
Oxidation: Epoxides.
Reduction: Amines.
Substitution: Sulfenylated or selenenylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in catalysis and as a precursor in drug synthesis .
Vergleich Mit ähnlichen Verbindungen
2,7-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with two nitrogen atoms.
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone functional group.
Uniqueness: 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of a single nitrogen atom within the bicyclic framework. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
18715-80-5 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H17N/c1-8(2)7-4-5-9(8,3)6-10-7/h7,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
DPITYCUYZXCJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(CN2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
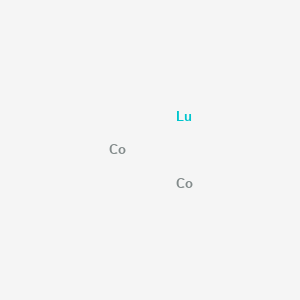

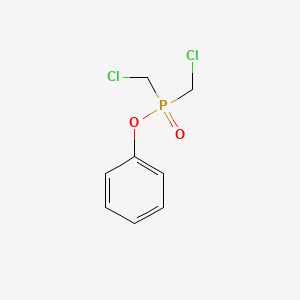
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
